Expanded Kinase Target Profile vs. Gilteritinib: Multikinase Inhibition Enabling FLT3-Wildtype AML Activity
Tuspetinib inhibits a constellation of kinases beyond FLT3 that drive AML prosurvival pathways. Biochemical profiling demonstrates potent inhibition of SYK (IC50 = 2.9 nM), JAK1 (IC50 = 2.9 nM), JAK2 (IC50 = 6.3 nM), mutant KIT (IC50 = 3.5–3.6 nM), TAK1 (IC50 = 7 nM), and RSK2 (IC50 = 9.7 nM) in addition to FLT3 WT (IC50 = 1.1 nM), FLT3-ITD (IC50 = 1.8 nM), and FLT3 D835Y (IC50 = 1.0 nM) [1]. In contrast, gilteritinib is a FLT3/AXL inhibitor with limited ancillary kinase activity: it inhibits FLT3 (IC50 = 0.29 nM) and AXL (IC50 = 0.73 nM) but requires approximately 800-fold higher concentrations to inhibit c-KIT (IC50 = 230 nM) and lacks meaningful SYK or JAK inhibition . Tuspetinib's broader myeloid kinome coverage provides mechanistic rationale for clinical activity observed in FLT3-wildtype AML, where FLT3-selective inhibitors have minimal single-agent efficacy [1].
| Evidence Dimension | Kinase inhibitory profile (biochemical IC50) |
|---|---|
| Target Compound Data | Tuspetinib: FLT3 WT 1.1 nM, FLT3-ITD 1.8 nM, FLT3 D835Y 1.0 nM, SYK 2.9 nM, JAK1 2.9 nM, JAK2 6.3 nM, KIT-MUT 3.5–3.6 nM, TAK1 7 nM, RSK2 9.7 nM |
| Comparator Or Baseline | Gilteritinib: FLT3 0.29 nM, AXL 0.73 nM, c-KIT 230 nM (800-fold less potent than FLT3); no reported SYK/JAK inhibition at clinically relevant concentrations |
| Quantified Difference | Tuspetinib inhibits 5 additional clinically relevant kinases (SYK, JAK1, JAK2, TAK1, KIT-MUT) with IC50 values within 10-fold of its FLT3 potency; gilteritinib is >790-fold selective for FLT3 over c-KIT and does not inhibit SYK/JAK |
| Conditions | Biochemical enzyme activity screening assays (Thermo Fisher Scientific / Reaction Biology); recombinant kinase inhibition assays |
Why This Matters
This expanded target profile is the mechanistic basis for tuspetinib's clinical activity in FLT3-wildtype AML—a population comprising ~70% of AML patients that is poorly served by FLT3-selective inhibitors.
- [1] Sonowal H, Rice WG, Bejar R, et al. Preclinical Development of Tuspetinib for the Treatment of Acute Myeloid Leukemia. Cancer Res Commun. 2025;5(1):74–83. doi:10.1158/2767-9764.CRC-24-0258. PMID: 39665627. View Source
